molecular formula C23H25ClN4O3S2 B2705668 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216774-32-1

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2705668
CAS No.: 1216774-32-1
M. Wt: 505.05
InChI Key: QTLDOXCVGLVPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . The methoxy group attached to the benzothiazole ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.

Scientific Research Applications

Synthesis and Derivatives

Research has explored the synthesis of various compounds related to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride. For instance, Patel et al. (2010) described the synthesis of compounds related to this chemical, emphasizing the process of creating fluoroquinolone-based 4-thiazolidinones. These compounds were established through elemental analysis and were screened for antibacterial and antifungal activities (Patel & Patel, 2010).

Antimicrobial Activities

Another study by Patel et al. (2011) focused on synthesizing new pyridine derivatives, including those related to the chemical . The in vitro antimicrobial activity was assessed, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Potential in Alzheimer's Disease Treatment

The compound has also been investigated in the context of Alzheimer's disease. A study by Lee et al. (2018) reported the development of compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which showed inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in reducing the level of phosphorylated tau proteins and tau protein aggregation, suggesting its relevance in Alzheimer's disease treatment (Lee et al., 2018).

Vasorelaxant Properties

Research by Hassan et al. (2014) explored benzofuran-morpholinomethyl-pyrazoline hybrids, which bear resemblance to the chemical . These compounds showed significant vasodilatation properties in isolated thoracic aortic rings of rats. This study highlights the potential of these compounds as vasorelaxant agents (Hassan, Rahman, Saleh, & Jaleel, 2014).

Polymer Applications

In the field of polymer science, Veld, Dijkstra, & Feijen (1992) synthesized morpholine-2,5-dione derivatives with functional groups related to the chemical . These were used to create polyesteramides with pendant functional groups, expanding the applications of such compounds in material science (Veld, Dijkstra, & Feijen, 1992).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzothiazoles are known to have various biological activities, including antimicrobial and antioxidant effects .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2.ClH/c1-29-16-7-8-18-20(15-16)32-23(25-18)27(10-4-9-26-11-13-30-14-12-26)22(28)21-24-17-5-2-3-6-19(17)31-21;/h2-3,5-8,15H,4,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLDOXCVGLVPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.